BETA-AMYLOID (1-28) is a peptide fragment derived from the larger Amyloid Precursor Protein (APP). It represents the first 28 amino acids of the full beta-amyloid peptide (Abeta), which is heavily implicated in Alzheimer's disease (AD) pathogenesis [, , ]. This fragment is often used in research as a model system to study the aggregation properties and biological activities of full-length Abeta.
BETA-AMYLOID (1-28) is typically synthesized using solid-phase peptide synthesis (SPPS) methods []. While the specific details might vary between studies, the general principle involves sequentially adding protected amino acids to a growing peptide chain anchored on a solid support. Following the synthesis, the peptide is cleaved from the support and purified using techniques like high-performance liquid chromatography (HPLC).
For example, in the presence of sodium dodecyl sulfate (SDS) micelles, which mimic the membrane-like environment, BETA-AMYLOID (1-28) adopts a more defined structure with helical segments []. This highlights the dynamic nature of this peptide and its susceptibility to environmental cues.
A prominent chemical reaction involving BETA-AMYLOID (1-28) is its interaction with metal ions, particularly zinc [, ]. This interaction is primarily mediated by specific amino acid residues within the peptide sequence, such as histidine and aspartic acid. These residues act as ligands, donating electron pairs to form coordination bonds with the zinc ion.
The binding of zinc to BETA-AMYLOID (1-28) can influence the peptide's aggregation propensity and its interaction with other biomolecules [, ]. Investigating these interactions is crucial for understanding the role of metal dyshomeostasis in AD.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2